molecular formula C16H14F3N5O2S B2483191 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide CAS No. 2380177-07-9

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2483191
CAS RN: 2380177-07-9
M. Wt: 397.38
InChI Key: IICRCGVKQIAENS-UHFFFAOYSA-N
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Description

  • Synthesis and Antibacterial Activities of Bis-Triazole Derivatives :

    • This study discusses the synthesis of bis-1,2,3-triazole derivatives and evaluates their antioxidant and antibacterial activities. Although not directly related, the methodologies for synthesizing and characterizing these compounds could offer insights into handling similar benzenesulfonamide derivatives (Reddy et al., 2016).
  • Carbonic Anhydrase Inhibitors :

    • This research presents the synthesis of benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties, their inhibition effects on carbonic anhydrase isoforms, and structural analysis through computational and crystallographic studies. Insights from this study may be useful for understanding the chemical properties and potential biological interactions of benzenesulfonamide-based compounds (Nocentini et al., 2016).
  • Crystal Structure of a Pyrimidinyl Benzenesulfonamide :

    • The synthesis and crystal structure of a specific benzenesulfonamide derivative is detailed, highlighting the molecular interactions and network formation. This could provide a basis for understanding the molecular structure analysis of similar compounds (Mohamed-Ezzat et al., 2023).

Future Directions

Future research on this compound could involve the synthesis and characterization of the compound, determination of its physical and chemical properties, and evaluation of its biological activity. This could provide valuable information on its potential applications, for example in medicinal chemistry .

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-23(11-9-24(10-11)15-13(8-20)21-6-7-22-15)27(25,26)14-5-3-2-4-12(14)16(17,18)19/h2-7,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICRCGVKQIAENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide

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